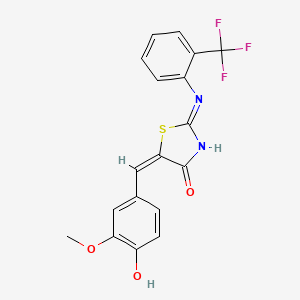
(2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-(trifluoromethyl)aniline in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. Catalysts like p-toluenesulfonic acid or acetic acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde derivatives.
Reduction: Formation of 2-(trifluoromethyl)phenylamine derivatives.
Substitution: Formation of various substituted thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, (2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one may be studied for its potential antimicrobial and anti-inflammatory properties. It can be used in assays to evaluate its biological activity against various pathogens and inflammatory markers.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structural similarity to other bioactive thiazolidinones suggests that it may have anticancer or antiviral properties. Preclinical studies could be conducted to assess its efficacy and safety.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique chemical properties could be leveraged in various industrial processes.
Mechanism of Action
The mechanism of action of (2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E,5E)-5-(4-hydroxybenzylidene)-2-((2-phenyl)imino)thiazolidin-4-one
- (2E,5E)-5-(4-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one
- (2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-phenyl)imino)thiazolidin-4-one
Uniqueness
The uniqueness of (2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the hydroxyl and methoxy groups contribute to its potential biological activity.
Properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3S/c1-26-14-8-10(6-7-13(14)24)9-15-16(25)23-17(27-15)22-12-5-3-2-4-11(12)18(19,20)21/h2-9,24H,1H3,(H,22,23,25)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMVYKIBMZFSHS-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2912722.png)
![5-Chloro-2-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2912723.png)
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2912724.png)
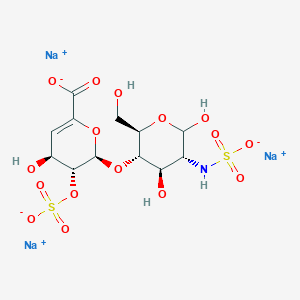
![1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2912727.png)
![Propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2912729.png)
![3,6-dichloro-N-{4-[(2-methylpiperidin-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2912730.png)
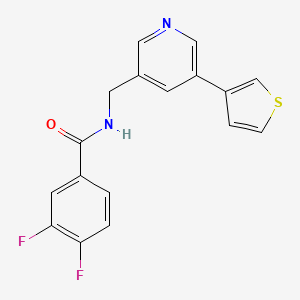
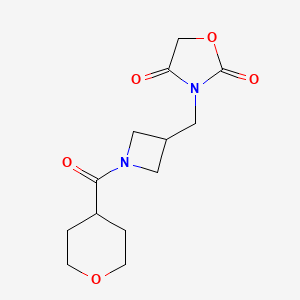
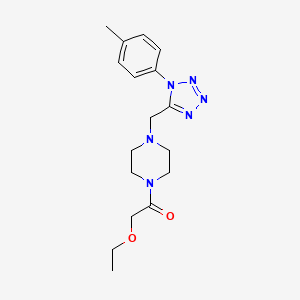
![2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2912736.png)
![4-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2912737.png)
![3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-YL]methyl}propanamide](/img/structure/B2912738.png)
![N-(3,5-dimethoxyphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2912741.png)
